molecular formula C6H2Cl2F3NO2S B566779 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride CAS No. 1211578-91-4

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B566779
CAS No.: 1211578-91-4
M. Wt: 280.042
InChI Key: QFMWBBMVOOKNLN-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the chlorination and sulfonylation of pyridine derivatives. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinate or sulfide derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfides and Sulfinates: Formed by reduction.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-12-5(4)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMWBBMVOOKNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734272
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-91-4
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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